molecular formula C22H24FN3O3 B11071129 3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4-methoxybenzyl)pyrrolidine-2,5-dione

3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4-methoxybenzyl)pyrrolidine-2,5-dione

Cat. No.: B11071129
M. Wt: 397.4 g/mol
InChI Key: PBLGGLHYGLZBTK-UHFFFAOYSA-N
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Description

3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4-methoxybenzyl)pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core substituted with a 4-(4-fluorophenyl)piperazin-1-yl group and a 4-methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-fluorophenyl)piperazin-1-yl]-1-(4-methoxybenzyl)pyrrolidine-2,5-dione typically involves multiple steps:

    Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-(4-Fluorophenyl)piperazin-1-yl Group: This step often involves nucleophilic substitution reactions where a piperazine derivative reacts with a fluorinated aromatic compound.

    Attachment of the 4-Methoxybenzyl Group: This can be done via alkylation reactions, where the pyrrolidine-2,5-dione core is treated with a 4-methoxybenzyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidine-2,5-dione core, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Products may include 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Products may include alcohol derivatives of the pyrrolidine-2,5-dione core.

    Substitution: Halogenated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of substituted pyrrolidine-2,5-diones in various chemical reactions.

Biology

Biologically, the compound is of interest due to its potential interactions with neurotransmitter receptors. It is studied for its binding affinity and activity at serotonin and dopamine receptors, making it a candidate for the development of new psychiatric medications.

Medicine

In medicine, 3-[4-(4-fluorophenyl)piperazin-1-yl]-1-(4-methoxybenzyl)pyrrolidine-2,5-dione is investigated for its potential therapeutic effects in treating conditions such as depression, anxiety, and schizophrenia. Its ability to modulate neurotransmitter systems is a key area of research.

Industry

Industrially, the compound could be used as an intermediate in the synthesis of more complex pharmaceuticals. Its structural features make it a valuable building block for drug development.

Mechanism of Action

The mechanism of action of 3-[4-(4-fluorophenyl)piperazin-1-yl]-1-(4-methoxybenzyl)pyrrolidine-2,5-dione involves its interaction with neurotransmitter receptors in the brain. The compound binds to serotonin and dopamine receptors, modulating their activity and influencing neurotransmitter release and uptake. This modulation can lead to changes in mood, perception, and behavior, which are beneficial in treating psychiatric disorders.

Comparison with Similar Compounds

Similar Compounds

    3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4-chlorobenzyl)pyrrolidine-2,5-dione: Similar structure but with a chlorobenzyl group instead of a methoxybenzyl group.

    3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4-methylbenzyl)pyrrolidine-2,5-dione: Similar structure but with a methylbenzyl group instead of a methoxybenzyl group.

Uniqueness

The presence of the 4-methoxybenzyl group in 3-[4-(4-fluorophenyl)piperazin-1-yl]-1-(4-methoxybenzyl)pyrrolidine-2,5-dione imparts unique electronic and steric properties, influencing its binding affinity and selectivity for neurotransmitter receptors. This makes it distinct from other similar compounds and potentially more effective in certain therapeutic applications.

Properties

Molecular Formula

C22H24FN3O3

Molecular Weight

397.4 g/mol

IUPAC Name

3-[4-(4-fluorophenyl)piperazin-1-yl]-1-[(4-methoxyphenyl)methyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C22H24FN3O3/c1-29-19-8-2-16(3-9-19)15-26-21(27)14-20(22(26)28)25-12-10-24(11-13-25)18-6-4-17(23)5-7-18/h2-9,20H,10-15H2,1H3

InChI Key

PBLGGLHYGLZBTK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=C(C=C4)F

Origin of Product

United States

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